2-Hydrazino-5-(trifluoromethyl)pyridine, HCl molecular weight
2-Hydrazino-5-(trifluoromethyl)pyridine, HCl molecular weight
An In-Depth Technical Guide to 2-Hydrazino-5-(trifluoromethyl)pyridine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride, a key building block in modern medicinal and agrochemical research. We will delve into its fundamental physicochemical properties, outline its synthesis and reactivity, explore its strategic applications in drug discovery, and provide essential safety and handling protocols.
Core Physicochemical Properties
2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride is a fluorinated heterocyclic compound valued for its utility as a synthetic intermediate. The incorporation of a trifluoromethyl (-CF₃) group onto the pyridine scaffold imparts unique electronic properties and enhances metabolic stability in derivative molecules, a highly sought-after attribute in drug design.[1][2] The hydrazine moiety serves as a versatile functional handle for constructing more complex molecular architectures.
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 213.59 g/mol | [3] |
| Molecular Formula | C₆H₇ClF₃N₃ | [3] |
| CAS Number | 1049744-89-9 | [3][4][5] |
| Physical Form | Solid; Crystals or powder | [6] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | -20°C, sealed storage, away from moisture | [3] |
Synthesis and Chemical Reactivity
The synthesis of 2-hydrazinopyridine derivatives is most commonly achieved through the nucleophilic substitution of a suitable leaving group on the pyridine ring with hydrazine.[7] In the case of 2-Hydrazino-5-(trifluoromethyl)pyridine, the precursor is typically 2-chloro-5-(trifluoromethyl)pyridine.
The reaction involves the displacement of the chloride atom at the C2 position of the pyridine ring by hydrazine hydrate. This reaction is a standard method for introducing a hydrazine group onto an electron-deficient heterocyclic system.[8] The trifluoromethyl group, being strongly electron-withdrawing, activates the pyridine ring towards such nucleophilic aromatic substitution, facilitating the reaction.
Caption: General synthetic route to 2-Hydrazino-5-(trifluoromethyl)pyridine.
The hydrazine group (-NHNH₂) is a potent nucleophile and a key functional group for further chemical transformations. Its primary utility lies in its ability to react with carbonyl compounds (aldehydes, ketones) and dicarbonyls to form hydrazones and, subsequently, five-membered heterocyclic rings like pyrazoles and pyrazolones, which are privileged scaffolds in medicinal chemistry.
Strategic Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine (TFMP) moiety is a cornerstone in the development of modern pharmaceuticals and agrochemicals.[2] The pyridine ring is a common feature in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile.[9]
The trifluoromethyl group provides distinct advantages:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug candidate's half-life.[1]
-
Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes, enhancing bioavailability.[1]
-
Modulation of pKa: The electron-withdrawing nature of the -CF₃ group can significantly alter the basicity of the pyridine nitrogen, allowing for fine-tuning of a molecule's ionization state at physiological pH.
2-Hydrazino-5-(trifluoromethyl)pyridine HCl serves as a versatile starting material to access a diverse range of more complex structures. The hydrazine functional group acts as a linchpin for building these novel molecular entities.
Caption: Derivatization pathways from the core building block.
Experimental Protocol: Synthesis of a Pyrazole Derivative
This section provides a representative, self-validating protocol for a common application of 2-Hydrazino-5-(trifluoromethyl)pyridine HCl: a Knorr-type pyrazole synthesis via condensation with a β-ketoester.
Objective: To synthesize a 1-(5-(trifluoromethyl)pyridin-2-yl)-3-alkyl-5-pyrazolone derivative.
Methodology Rationale:
-
Reactants: The hydrazine hydrochloride salt is typically neutralized in situ or beforehand to liberate the free hydrazine base, which is the active nucleophile. Ethyl acetoacetate is used as a common 1,3-dicarbonyl partner.
-
Solvent: A protic solvent like ethanol or acetic acid is often chosen as it can facilitate both the initial hydrazone formation and the subsequent intramolecular cyclization.
-
Catalysis: The reaction is often acid-catalyzed (if starting from the free base) or can proceed thermally. Acetic acid can serve as both a solvent and a catalyst.
-
Temperature: Heating is required to drive the final cyclization and dehydration step to form the aromatic pyrazole ring.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Hydrazino-5-(trifluoromethyl)pyridine HCl (1.0 eq.) in ethanol.
-
Neutralization (Optional but Recommended): Add a mild base such as sodium acetate (1.1 eq.) to the suspension and stir for 15-20 minutes at room temperature to neutralize the HCl salt.
-
Addition of Dicarbonyl: Add the β-ketoester (e.g., ethyl acetoacetate, 1.05 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Add water to the residue to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazole derivative.
Caption: Workflow for a Knorr-type pyrazole synthesis.
Safety, Handling, and Storage
Proper handling of 2-Hydrazino-5-(trifluoromethyl)pyridine HCl is imperative for laboratory safety. The compound is classified as hazardous.
| Safety Aspect | Guideline | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | [10][11] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [11][12] |
| Storage | Store in a tightly sealed container in a cool, dry, dark, and well-ventilated place. Recommended temperature: 2-8°C or -20°C. | [3] |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[13]
Conclusion
2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride is a high-value chemical intermediate whose strategic importance in drug discovery and agrochemical synthesis cannot be overstated. Its unique combination of a reactive hydrazine handle and the pharmacologically favorable trifluoromethylpyridine scaffold makes it an indispensable tool for medicinal and synthetic chemists. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for leveraging its full potential in the development of novel, effective, and safe chemical entities.
References
-
CRO Splendid Lab Pvt. Ltd. 2-Hydrazino-5-(trifluoromethyl)pyridine Hydrochloride. [Link]
-
PubChem. 2-Hydrazinopyridine. [Link]
-
PrepChem.com. Synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine. [Link]
-
Ishihara Sangyo Kaisha, Ltd. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine. [Link]
- Google Patents.
-
MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
-
Verma, S. et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. 2-HYDRAZINO-5-(TRIFLUOROMETHYL)PYRIDINE HYDROCHLORIDE | 1049744-89-9 [chemicalbook.com]
- 6. 3-Chloro-2-hydrazino-5-(trifluoromethyl)pyridine, 97% 5 g | Request for Quote [thermofisher.com]
- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. 2-HYDRAZINO-5-(TRIFLUOROMETHYL)PYRIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
